molecular formula C12H15N3O B1324272 5-(piperidin-4-yloxy)-1H-indazole CAS No. 478827-08-6

5-(piperidin-4-yloxy)-1H-indazole

Cat. No. B1324272
M. Wt: 217.27 g/mol
InChI Key: SQOUWVIWJUQUEP-UHFFFAOYSA-N
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Description

“5-(piperidin-4-yloxy)-1H-indazole” is a compound that contains an indazole group and a piperidine group . Indazole is a type of azole, which is a five-membered ring containing at least one nitrogen atom. Piperidine is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a piperidine derivative . The exact method would depend on the specific substituents present on the indazole and piperidine rings .


Molecular Structure Analysis

The molecular structure of “5-(piperidin-4-yloxy)-1H-indazole” would be characterized by the presence of an indazole ring and a piperidine ring connected by an oxygen atom . The exact structure would depend on the specific substituents present on the indazole and piperidine rings .


Chemical Reactions Analysis

The reactivity of “5-(piperidin-4-yloxy)-1H-indazole” would likely be influenced by the presence of the indazole and piperidine rings . The indazole ring is aromatic and therefore relatively stable, while the piperidine ring may be more reactive due to the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(piperidin-4-yloxy)-1H-indazole” would depend on the specific substituents present on the indazole and piperidine rings . For example, the presence of polar groups could increase the compound’s solubility in water .

Scientific Research Applications

  • Dopamine D4 Receptor Affinity

    • Compounds like 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles, derived from 3-(4-Piperidinyl)-5-arylpyrazoles, exhibit high affinity for human dopamine D4 receptors. These compounds demonstrate improved selectivity over ion channels, making them significant in the study of dopaminergic systems (Collins et al., 1998).
  • Synthesis and Docking Studies

    • Piperazine-1-yl-1H-indazole derivatives have a crucial role in medicinal chemistry. The synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole has been reported, along with docking studies to explore their potential medicinal applications (Balaraju et al., 2019).
  • Antimicrobial Activity

    • Synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine ring has been explored. These derivatives show strong antimicrobial activity, with structure–activity studies performed to understand their effects (Krolenko et al., 2016).
  • Pharmacological Profile

    • Compounds like YM348, which contain an indazole moiety similar to 5-(piperidin-4-yloxy)-1H-indazole, have been studied for their high affinity to 5-HT2C receptors. These studies involve assessing the pharmacological profile, including the functional selectivity for receptors in the 5-HT2 receptor family (Kimura et al., 2004).
  • Antibacterial, Antifungal, and Antitubercular Properties

    • Novel series of analogs based on the 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core have been synthesized. These compounds have been examined for their antibacterial, antifungal, and antitubercular potential, highlighting the diverse applications of compounds related to 5-(piperidin-4-yloxy)-1H-indazole (Rishikesan et al., 2021).
  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

    • Research into N‐1‐substituted indazole‐3‐carboxamide derivatives, including compounds with piperidine linkers, has been conducted. These have been evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair processes, indicating potential applications in cancer therapy (Patel et al., 2012).

Safety And Hazards

The safety and hazards associated with “5-(piperidin-4-yloxy)-1H-indazole” would depend on its specific physical and chemical properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “5-(piperidin-4-yloxy)-1H-indazole” could include further investigation of its synthesis, properties, and potential biological activities . This could involve in-depth studies using various analytical techniques and biological assays .

properties

IUPAC Name

5-piperidin-4-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUWVIWJUQUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperidin-4-yloxy)-1H-indazole

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.20 ml, 2.60 mmol) was added to a solution of tert-butyl 4-(1H-indazol-5-yloxy)-1-piperidinecarboxylate (70 mg, 0.221 mmol) in methylene chloride (5 ml) at room temperature and stirred overnight at room temperature. Then, the solvent of the reaction solution was distilled off under reduced pressure and the resulting residue was poured into a 1N-aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 5-(4-piperidinyloxy)-1H-indazole (25 mg, 52%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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